4-[3-(3-chlorophenoxy)-5-nitrophenoxy]-N-(2-methoxyethyl)benzamide
Overview
Description
4-[3-(3-chlorophenoxy)-5-nitrophenoxy]-N-(2-methoxyethyl)benzamide is a complex organic compound characterized by its unique structure, which includes chlorophenoxy and nitrophenoxy groups attached to a benzamide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[3-(3-chlorophenoxy)-5-nitrophenoxy]-N-(2-methoxyethyl)benzamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the following steps:
Preparation of 3-chlorophenol: This can be synthesized through the chlorination of phenol.
Nitration of 3-chlorophenol: The nitration process introduces a nitro group to the 5-position of the chlorophenol ring.
Formation of 3-(3-chlorophenoxy)-5-nitrophenol: This intermediate is formed by reacting 3-chlorophenol with 5-nitrophenol under suitable conditions.
Coupling with N-(2-methoxyethyl)benzamide: The final step involves coupling the intermediate with N-(2-methoxyethyl)benzamide using a suitable coupling agent, such as a carbodiimide, to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-[3-(3-chlorophenoxy)-5-nitrophenoxy]-N-(2-methoxyethyl)benzamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under suitable conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The chlorophenoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
Amino derivatives: Formed through the reduction of the nitro group.
Substituted derivatives: Formed through nucleophilic substitution reactions.
Scientific Research Applications
4-[3-(3-chlorophenoxy)-5-nitrophenoxy]-N-(2-methoxyethyl)benzamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-[3-(3-chlorophenoxy)-5-nitrophenoxy]-N-(2-methoxyethyl)benzamide involves its interaction with specific molecular targets. The compound may exert its effects through:
Binding to enzymes: Inhibiting or activating specific enzymes involved in biological pathways.
Interacting with receptors: Modulating receptor activity to produce therapeutic effects.
Disrupting cellular processes: Affecting cellular functions such as DNA replication or protein synthesis.
Comparison with Similar Compounds
Similar Compounds
- 4-[3-(3-chlorophenoxy)-5-nitrophenoxy]-N-(2-methyl-2-propanyl)benzamide
- 4-[3-(3-chlorophenoxy)-5-nitrophenoxy]-N-(2-methoxyphenyl)benzamide
Comparison
Compared to similar compounds, 4-[3-(3-chlorophenoxy)-5-nitrophenoxy]-N-(2-methoxyethyl)benzamide is unique due to its specific substitution pattern and the presence of the methoxyethyl group. This structural uniqueness may confer distinct biological activities and chemical reactivity, making it a valuable compound for research and development.
Properties
IUPAC Name |
4-[3-(3-chlorophenoxy)-5-nitrophenoxy]-N-(2-methoxyethyl)benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19ClN2O6/c1-29-10-9-24-22(26)15-5-7-18(8-6-15)30-20-12-17(25(27)28)13-21(14-20)31-19-4-2-3-16(23)11-19/h2-8,11-14H,9-10H2,1H3,(H,24,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FKZZYMDLHIPLDR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)C1=CC=C(C=C1)OC2=CC(=CC(=C2)[N+](=O)[O-])OC3=CC(=CC=C3)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19ClN2O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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